molecular formula C13H14ClN3O2 B12049292 3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride

3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride

Cat. No.: B12049292
M. Wt: 279.72 g/mol
InChI Key: AYVSSKRDTYQZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, and an isoxazolo[4,5-c]pyridin-4-one core. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride typically involves multiple steps.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and reduction steps, while maintaining the integrity of the compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in the synthesis of this compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications .

Scientific Research Applications

3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl group and the isoxazolo[4,5-c]pyridin-4-one core allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]-6,7-dihydro-5H-[1,2]oxazolo[4,5-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C13H13N3O2.ClH/c14-7-8-2-1-3-9(6-8)12-11-10(18-16-12)4-5-15-13(11)17;/h1-3,6H,4-5,7,14H2,(H,15,17);1H

InChI Key

AYVSSKRDTYQZQC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1ON=C2C3=CC=CC(=C3)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.